Fast Yellow AB

Descripción general

Descripción

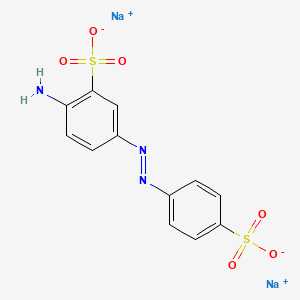

Fast Yellow AB is an azo dye, known chemically as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid . It was previously used as a food dye and designated in Europe by the E number E105. it has been delisted in both Europe and the United States due to its harmful effects, including implications in non-atopic asthma .

Métodos De Preparación

Fast Yellow AB can be synthesized through a diazotization reaction followed by coupling. The synthetic route involves the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 2-aminobenzenesulfonic acid under acidic conditions . Industrial production methods typically involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity.

Análisis De Reacciones Químicas

Fast Yellow AB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The azo group in this compound can be reduced to form corresponding amines.

Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Fast Yellow AB has several scientific research applications:

Medicine: Although not commonly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Fast Yellow AB involves its interaction with cellular components. The azo group in this compound can undergo reduction to form amines, which can then interact with various cellular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes and exert its effects .

Comparación Con Compuestos Similares

Fast Yellow AB is similar to other azo dyes such as Acid Yellow 9 and Tartrazine. it is unique due to its specific chemical structure, which includes two sulfonic acid groups and an amino group. This structure gives it distinct properties, such as higher water solubility and specific binding characteristics .

Similar compounds include:

Acid Yellow 9: Another azo dye with similar applications but different chemical structure.

Tartrazine: A widely used food dye with a different chemical structure and regulatory status.

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications, despite its restrictions in food use.

Actividad Biológica

Fast Yellow AB , also known as 4-Amino-1,1'-azobenzene-3,4'-disulfonic acid sodium salt or Acid Yellow 9 , is an azo dye that has been widely studied for its biological activity and environmental impact. Initially used as a food dye (designated E105), its use has been banned in many regions due to toxicological concerns, particularly its association with non-atopic asthma and other health risks. This article explores the biological activity of this compound, including its degradation methods, toxicological effects, and applications in research.

This compound is characterized by the following chemical formula:

- Chemical Formula :

- Molecular Weight : 351.35 g/mol

Structure

The structure of this compound includes two sulfonic acid groups, which contribute to its solubility in water and its application in various biological assays.

Toxicological Profile

Research indicates that this compound poses several health risks:

- Respiratory Issues : It has been implicated in causing non-atopic asthma, leading to respiratory complications in sensitive individuals .

- Carcinogenic Potential : Azo dyes are often metabolized to aromatic amines, some of which are known carcinogens .

- Regulatory Status : Due to these risks, this compound is banned from use in food products in both Europe and the USA .

Degradation Studies

Recent studies have focused on the degradation of this compound using sonophotocatalytic methods. This approach utilizes ultrasound and photocatalysts to break down the dye into less harmful substances. Key findings include:

- Degradation Efficiency : Under optimal conditions (pH 12), degradation rates reached up to 88.9% within 60 minutes when using silver-doped zinc oxide as a catalyst .

- Kinetic Modeling : The degradation process follows a pseudo-second-order kinetic model, indicating a strong correlation between the concentration of the dye and the rate of degradation .

Case Studies

-

Sonophotocatalytic Degradation :

- Objective : To assess the effectiveness of sonophotocatalysis in degrading this compound.

- Results : The study found that adding oxidizing agents significantly enhanced degradation efficiency compared to processes without them. The optimal conditions included a pH of 12 and a catalyst dosage that maximized UV light interaction .

-

Impact on Aquatic Life :

- Studies have indicated that azo dyes like this compound can be toxic to aquatic organisms, affecting reproduction and growth rates in fish species exposed to contaminated water sources.

Applications in Research

Despite its toxicity, this compound has applications in biological staining and analytical chemistry:

- Biological Staining : It is used as a biological stain due to its ability to bind to proteins and nucleic acids, making it useful for microscopy .

- Analytical Chemistry : this compound is employed in high-performance liquid chromatography (HPLC) for detecting food colorants in various products .

Comparative Analysis of Degradation Methods

The following table summarizes the efficiency of different methods used for the degradation of this compound:

| Method | Degradation Efficiency (%) | Optimal pH | Catalyst Used |

|---|---|---|---|

| Sonophotocatalysis | 88.9 | 12 | Ag-ZnO |

| Photocatalysis | 33 | 8 | ZnO |

| Chemical Oxidation | Varies | N/A | H2O2 |

Propiedades

Número CAS |

2706-28-7 |

|---|---|

Fórmula molecular |

C12H11N3NaO6S2 |

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21); |

Clave InChI |

MDQQLIJKUMAGKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

79873-36-2 2706-28-7 74543-21-8 |

Pictogramas |

Irritant |

Números CAS relacionados |

79873-36-2 74543-21-8 |

Sinónimos |

C.I. acid yellow 9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What methods have been explored for the removal of Fast Yellow AB from wastewater?

A: Several methods have been investigated for the removal of this compound from wastewater, with sonophotocatalysis emerging as a promising technique. [] This method utilizes a combination of ultrasound and a photocatalyst, often a semiconductor material, to degrade the dye. Research has shown that using silver-impregnated zinc oxide (ZnO) as a photocatalyst in this process leads to significant degradation of this compound. []

Q2: How effective is sonophotocatalysis in degrading this compound compared to other methods?

A: Sonophotocatalysis exhibits higher degradation efficiency compared to photocatalysis alone. A study comparing the two methods demonstrated that under optimal conditions, sonophotocatalysis achieved 88.9% degradation of this compound in 60 minutes. [] In contrast, photocatalysis only yielded a 33% degradation rate for the same duration. [] This difference highlights the synergistic effect of ultrasound and photocatalysis, leading to enhanced degradation kinetics.

Q3: Beyond its presence as a pollutant, does this compound have any other notable interactions in a catalytic context?

A: Interestingly, this compound, despite being a pollutant itself, has demonstrated the ability to enhance the catalytic reduction of other contaminants, specifically oxyanions and diatrizoate. [] Research indicates that this compound, along with other azo dyes, can significantly increase the reduction kinetics of various contaminants, including nitrate, nitrite, bromate, and perchlorate, in the presence of palladium-based catalysts. [] This enhancement is attributed to a hydrogen atom shuttling mechanism facilitated by the reduced form of this compound (hydrazo dye). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.